N,2-Dimethylcyclopentan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular formula of N,2-Dimethylcyclopentan-1-amine is C7H15N . Its InChI code is 1S/C7H15N/c1-6-4-3-5-7(6)8-2/h6-8H,3-5H2,1-2H3 . The molecular weight is 113.2 .Chemical Reactions Analysis
While the specific chemical reactions involving this compound are not detailed in the search results, amines in general are known to react with acid chlorides or acid anhydrides to form amides . They can also undergo alkylation reactions .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . The storage temperature is 4 degrees Celsius .Scientific Research Applications
Catalytic Processes and Synthesis of Amines
Amines, including structures similar to N,2-Dimethylcyclopentan-1-amine, are pivotal in the chemical industry for producing agrochemicals, pharmaceuticals, and polymers. The catalytic amination of biomass-based alcohols represents an eco-friendly pathway for synthesizing these valuable chemicals, where direct alcohol amination emerges as an attractive method due to its generation of water as the main byproduct, indicating a green synthesis approach (Pera‐Titus & Shi, 2014). Furthermore, the morphology-tuned activity of Ru/Nb2O5 catalysts in the reductive amination of cyclopentanone to cyclopentylamine, a structure related to this compound, underscores the influence of catalyst structure on achieving high yields, offering insights into optimizing synthesis processes for amines (Guo et al., 2019).
Material Science Applications
In material science, the exploration of experimental and theoretical properties of amines like 5,5-dimethyl 3-amino-cyclohex-2-en-1-one, closely related to this compound, through DFT/TD-DFT studies and Molecular Docking, demonstrates the compound's potential in designing nitrogen-containing compounds with specific electronic and structural properties. Such studies provide a foundation for developing new materials with tailored functionalities (Fatima et al., 2021).
Environmental Technologies
Amines play a critical role in environmental technologies, such as in the selective removal of SO2 over tertiary amine-containing materials. The use of materials like N,N -dimethylpropylamine-grafted mesoporous silica for adsorbing SO2 highlights the potential of amines in mitigating air pollution and developing cleaner technologies. The specificity of these materials in adsorbing SO2, along with their regeneration capabilities, points towards sustainable solutions for environmental challenges (Tailor et al., 2014).
Safety and Hazards
N,2-Dimethylcyclopentan-1-amine is associated with several hazard statements including H225, H302, H314, and H335 . Precautionary measures include P210, P233, P240, P241, P242, P243, P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P370+P378, P403+P233, P403+P235, P405, P501 .
Properties
IUPAC Name |
N,2-dimethylcyclopentan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N/c1-6-4-3-5-7(6)8-2/h6-8H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEDVLGKKCCKQAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC1NC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.